4'-Hydroxy Azithromycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

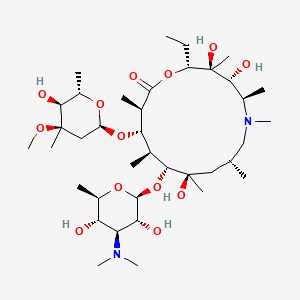

4’-Hydroxy Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The modification at the 4’-hydroxy position aims to enhance its pharmacological properties, including improved solubility and stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Azithromycin involves the modification of azithromycin at the 4’-hydroxy position. One common method includes the use of hydroxypropyl-β-cyclodextrin to form inclusion complexes, which improves the solubility and release properties of the compound . The reaction typically involves crosslinking hydroxypropyl-β-cyclodextrin with epichlorohydrin under strongly alkaline conditions (NaOH 30%, w/v) with a molar ratio of 1:16 .

Industrial Production Methods: Industrial production of 4’-Hydroxy Azithromycin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification and quality control of the final product .

化学反応の分析

Types of Reactions: 4’-Hydroxy Azithromycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

科学的研究の応用

Antimicrobial Activity

In Vitro Studies : Research indicates that 4'-Hydroxy Azithromycin exhibits significant antibacterial activity against various pathogens. In a study evaluating hybrid molecules of azithromycin, it demonstrated submicromolar antibacterial activity against Streptococcus pneumoniae, a common Gram-positive bacterium. The minimum inhibitory concentration (MIC) values for these derivatives were found to be superior to those of chloramphenicol, suggesting enhanced efficacy against resistant strains due to competitive binding at the ribosomal subunit .

Hybrid Formulations : The conjugation of this compound with other antibiotics has been explored to enhance antibacterial potency. For instance, hybrid compounds combining azithromycin with chloramphenicol showed improved activity against resistant bacterial strains, although the overall effectiveness was influenced by the nature of the linker used in the conjugation process . This approach highlights the potential for developing new antibiotics that can overcome resistance mechanisms.

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties, particularly in chronic inflammatory conditions. Clinical studies have shown that azithromycin can improve lung function in patients with chronic obstructive pulmonary disease (COPD) and other respiratory disorders. The drug's ability to modulate immune responses is attributed to its effects on pro-inflammatory cytokine production and neutrophil influx .

Clinical Implications : In patients with chronic respiratory diseases, azithromycin therapy has been associated with reduced frequency of exacerbations and improved quality of life. Its long half-life allows for less frequent dosing while maintaining therapeutic levels within macrophages, which may contribute to its immunomodulatory effects .

Case Studies and Clinical Applications

Recent case studies have highlighted the effectiveness of this compound in combination therapies. For example, a case involving a soldier with extensive wound infections demonstrated significant clinical improvement when azithromycin was added to his treatment regimen. The reduction in procalcitonin levels indicated a decrease in bacterial infection over time, showcasing the compound's role in managing complex infections .

Summary Table of Applications

作用機序

The mechanism of action of 4’-Hydroxy Azithromycin is similar to that of azithromycin. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . This action prevents the growth and replication of bacteria, leading to their eventual death. The hydroxy modification may enhance its binding affinity and efficacy against resistant strains .

類似化合物との比較

Azithromycin: The parent compound with a broad spectrum of antibacterial activity.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Clarithromycin: A macrolide with improved acid stability and oral bioavailability compared to erythromycin.

Uniqueness of 4’-Hydroxy Azithromycin: 4’-Hydroxy Azithromycin stands out due to its enhanced solubility and stability, making it a promising candidate for treating infections caused by resistant bacterial strains . Its unique modification at the 4’-hydroxy position provides an edge over other macrolides in terms of pharmacological properties .

特性

分子式 |

C38H72N2O13 |

|---|---|

分子量 |

765.0 g/mol |

IUPAC名 |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

InChIキー |

ILOTYWFVECJHDW-NHXRTCGOSA-N |

異性体SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |

正規SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。